Methyl 4-formyl-2,6-dimethoxybenzoate
Description
Properties
CAS No. |
33187-98-3 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 4-formyl-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-6H,1-3H3 |
InChI Key |
DMZKZOINHKXBDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Methyl vs. Methoxy groups enhance solubility in polar solvents compared to methyl groups .
Formyl Group Positioning: Derivatives like Compound B (methyl 4-((2-formylphenoxy)methyl)benzoate) exhibit altered electronic properties due to the formyl group's placement on a phenoxy moiety rather than directly on the aromatic ring .
Functional Group Diversity: Ethyl 4-hydroxy-2,6-dimethylbenzoate contains a phenolic hydroxyl group, increasing acidity (pKa ~10) compared to the non-acidic methoxy groups in the target compound .
Table 2: Reactivity in Common Reactions
- Condensation Reactions: The para-formyl group in this compound facilitates efficient Knoevenagel condensations, a trait shared with Compound B but enhanced by the methoxy groups' electron-donating effects .
- Stability : Methoxy groups improve thermal stability compared to methyl-substituted analogs, which may degrade under harsh conditions .
Q & A
Q. What are the standard synthetic routes for Methyl 4-formyl-2,6-dimethoxybenzoate, and what key reaction parameters influence yield?
- Methodological Answer: Synthesis typically involves sequential methoxylation, formylation, and esterification. A common approach is:
Methoxylation: Reacting a phenolic precursor (e.g., 2,6-dihydroxybenzoic acid) with methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or Reimer-Tiemann reaction.
Esterification: Converting the carboxylic acid to the methyl ester using methanol and catalytic sulfuric acid or via methyl halide intermediates.
Critical parameters include temperature control (e.g., maintaining ≤45°C during formylation to avoid side reactions) and stoichiometric ratios of methylating agents .
| Reaction Step | Key Parameters | Yield Optimization Tips |
|---|---|---|
| Methoxylation | Alkaline pH, excess methylating agent | Use anhydrous conditions to prevent hydrolysis |
| Formylation | Slow addition of POCl₃, low temperature | Purify intermediates to avoid cross-reactivity |
| Esterification | Excess methanol, acid catalysis | Reflux under inert atmosphere |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer:
- IR Spectroscopy: Focus on carbonyl (C=O) stretches: ester (~1740–1720 cm⁻¹) and aldehyde (~1710–1690 cm⁻¹). Methoxy C-O stretches appear at ~1250–1170 cm⁻¹ .
- ¹H NMR: Key signals include:
- Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Methoxy groups: δ 3.8–4.0 ppm (two singlets for 2,6-dimethoxy).
- Aromatic protons: Split patterns depend on substitution (e.g., para-formyl may show a singlet) .
- ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and aldehyde (δ ~190–195 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?
- Methodological Answer: Contradictions often arise from:
- Solvent effects: Use deuterated DMSO or CDCl₃ for consistent shifts.
- Tautomerism in aldehydes: Perform variable-temperature NMR to detect dynamic equilibria.
- Overlapping signals: Employ 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations can confirm connectivity between the aldehyde proton and aromatic carbons .
Q. What strategies optimize regioselective formylation in the synthesis of this compound to avoid by-products?
- Methodological Answer:
- Directing groups: Use methoxy groups at positions 2 and 6 to direct formylation to the para position.
- Protecting groups: Temporarily protect the carboxylic acid as a methyl ester before formylation to prevent side reactions.
- Lewis acid catalysis: Employ ZnCl₂ or FeCl₃ to enhance electrophilic substitution at the desired position .
Q. How can the anti-cancer potential of this compound be evaluated, and what methodological considerations are critical?
- Methodological Answer:
- Cell line selection: Test against A549 (lung), HepG2 (liver), and HL-60 (leukemia) cancer lines for broad activity screening.
- MTT assay protocol:
Culture cells in 96-well plates (5,000 cells/well).
Treat with compound (1–100 µM) for 48–72 hours.
Measure absorbance at 570 nm after adding MTT reagent.
- Positive controls: Compare with cisplatin or doxorubicin.
- Data interpretation: Calculate IC₅₀ values and assess selectivity using non-cancerous cell lines (e.g., HEK293) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer:
- Purity verification: Recrystallize the compound using ethanol/water mixtures and re-analyze via HPLC (C18 column, acetonitrile/water gradient).
- Instrument calibration: Cross-validate melting points with differential scanning calorimetry (DSC) and IR with a certified standard (e.g., KBr pellet method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
